Tenofovir Disoproxil Fumarate is a pro-drug, fumaric acid salt form of tenofovir, a nucleoside reverse transcriptase inhibitor analog of adenosine. Tenofovir disoproxil fumarate is prescribed to treat HIV and chronic hepatitis B virus (HBV) in adults.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir Disoproxil Fumarate
CAS No.: 202138-50-9
Cat. No.: VC20748389
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 202138-50-9 |
---|---|
Molecular Formula | C23H34N5O14P |
Molecular Weight | 635.5 g/mol |
IUPAC Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid |
Standard InChI | InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1 |
Standard InChI Key | VCMJCVGFSROFHV-PFEQFJNWSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Colorform | White, fine, powder-like crystals |
Melting Point | 113-115 |
Chemical Structure and Properties
Tenofovir disoproxil fumarate is an oral prodrug of tenofovir, specifically formulated to enhance bioavailability and membrane permeability of the parent compound. Chemically, it is designated as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1) . This complex molecular structure has a formula of C₁₉H₃₀N₅O₁₀P - C₄H₄O₄ and a molecular weight of 635.52 .
The compound exists as a white to off-white crystalline powder with an aqueous solubility of 13.4 mg/mL in distilled water at 25°C and an octanol/phosphate buffer partition coefficient (log p) of 1.25 at 25°C . These physical properties contribute to its pharmaceutical behavior and bioavailability profile.
Table 1: Physical and Chemical Properties of Tenofovir Disoproxil Fumarate
Property | Characteristic |
---|---|
Appearance | White to off-white crystalline powder |
Molecular Formula | C₁₉H₃₀N₅O₁₀P - C₄H₄O₄ |
Molecular Weight | 635.52 |
Solubility | 13.4 mg/mL in distilled water at 25°C |
Partition Coefficient | 1.25 (octanol/phosphate buffer, pH 6.5, 25°C) |
Pharmacokinetics
The pharmacokinetic profile of tenofovir disoproxil fumarate contributes significantly to its clinical utility, particularly its convenient dosing schedule and predictable absorption patterns.
Absorption and Bioavailability
The original formulation of tenofovir exhibited poor membrane permeability and low oral bioavailability due to its dianion structure at physiologic pH . The development of the disoproxil fumarate prodrug substantially improved these properties, enhancing intestinal absorption and cellular uptake .
Distribution and Metabolism
After absorption, TDF is rapidly converted to tenofovir while in plasma circulation . The metabolism of tenofovir to its active form (tenofovir diphosphate) occurs intracellularly, requiring cellular kinases to add phosphate groups to the molecule .
Elimination and Half-life
Tenofovir exhibits distinctive pharmacokinetic advantages with a serum half-life of approximately 17-20 hours and an intracellular half-life of ≥60 hours . This extended intracellular residence time supports a convenient once-daily dosing regimen, enhancing medication adherence potential in clinical settings .
The elimination of tenofovir occurs primarily through renal mechanisms, involving both tubular secretion and passive glomerular filtration . This elimination pathway necessitates dose adjustments in patients with significant renal impairment .
Table 2: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate
Parameter | Value |
---|---|
Serum Half-life | 17-20 hours |
Intracellular Half-life | ≥60 hours |
Elimination | Primarily renal (tubular secretion and glomerular filtration) |
Dosage Adjustment | Required for renal impairment; not required for hepatic impairment |
Oral Bioavailability | Enhanced with high-fat meal |
Clinical Applications
The primary clinical applications of tenofovir disoproxil fumarate center on the treatment of chronic viral infections, specifically HIV and hepatitis B virus (HBV).
HIV Management
Tenofovir disoproxil fumarate has established itself as a preferred backbone agent in combination antiretroviral therapy regimens for HIV management . The standard adult dosage is 300 mg administered once daily .
Clinical trials have demonstrated the efficacy of TDF-containing regimens in achieving and maintaining virologic suppression in HIV-infected patients. Its long half-life, reliable absorption profile, and high barrier to resistance contribute to its value in treatment protocols.
Chronic Hepatitis B Treatment
For patients with chronic hepatitis B infection, TDF has demonstrated potent and sustainable antiviral efficacy with a favorable safety profile . Studies indicate that TDF effectively suppresses HBV replication, potentially preventing disease progression and reducing complications of chronic hepatitis.
The GS-US-174-0144 clinical trial specifically evaluated TDF versus placebo in pediatric patients (ages 2 to <12 years) with chronic hepatitis B infection, extending the evidence base for this medication across different age groups .
Efficacy Studies and Clinical Outcomes
Multiple clinical trials have evaluated the efficacy of tenofovir disoproxil fumarate in both HIV and HBV infections, providing substantial evidence for its therapeutic value.
HIV Efficacy Data
Studies comparing TDF-containing regimens with alternative treatments have demonstrated high rates of virologic suppression. In comparative studies with tenofovir alafenamide (TAF), TDF-containing regimens achieved HIV RNA suppression to <50 copies/mL in approximately 80-89% of patients at 96 weeks .
The ADVANCE trial, a phase III randomized study conducted in South Africa, found that dolutegravir plus emtricitabine plus TDF achieved viral suppression in 85% of participants at 48 weeks, demonstrating non-inferiority to the standard-of-care regimen .
HBV Efficacy Data
A non-interventional, prospective, 36-month study in France evaluated TDF in both treatment-naïve and treatment-experienced patients with chronic hepatitis B . The study confirmed the effectiveness of TDF in real-world clinical settings, supporting the findings from controlled clinical trials.
Comparison with Tenofovir Alafenamide
Tenofovir alafenamide (TAF) represents a newer prodrug formulation of tenofovir developed to address some of the safety concerns associated with TDF.
Pharmacokinetic Differences
The key pharmacokinetic distinction between TDF and TAF lies in their plasma stability profiles. After oral absorption, the majority of TDF is rapidly converted to tenofovir in plasma, whereas TAF remains stable within plasma and is only converted intracellularly . This results in lower circulating plasma tenofovir levels with TAF compared to TDF, which contributes to the differences in safety profiles between the two formulations .
Comparative Clinical Outcomes
Clinical studies directly comparing TDF and TAF have yielded important insights into their relative efficacy and safety profiles.
DeJesus and colleagues conducted an actively controlled, open-label, non-inferiority study of virologically suppressed adult patients on TDF-containing regimens who were either switched to a TAF-containing regimen or continued their TDF regimen . At 96 weeks, TAF demonstrated superiority over TDF, with 93% versus 89% of patients achieving virologic suppression of HIV RNA to <50 copies/mL (p = 0.017) .
Importantly, patients in the TAF group showed increases in BMD of the hip and spine, while those in the TDF group experienced stable or decreased BMD . This finding highlights the potential bone health advantages of TAF over TDF in long-term therapy.
Pediatric Applications
The pediatric applications of tenofovir disoproxil fumarate have been evaluated in specialized clinical trials to establish its safety and efficacy in younger populations.
The GS-US-174-0144 study specifically assessed TDF versus placebo in pediatric patients aged 2 to <12 years with chronic hepatitis B infection . This randomized, double-blind evaluation was conducted across multiple international sites from December 2012 to August 2017 . The study provides valuable data on the antiviral efficacy, safety, and tolerability of TDF in a pediatric population, helping to establish appropriate treatment guidelines for children with chronic HBV infection.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume